- Cu (II)-β-CD as Water-Loving Catalyst for One-Pot Synthesis of Triazoles and Biofuels Intermediate at Room Temperature without Any Other Additive, ChemistrySelect, 2017, 2(10), 2997-3008

Cas no 94-41-7 (Chalcone)

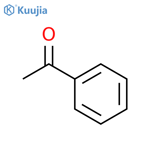

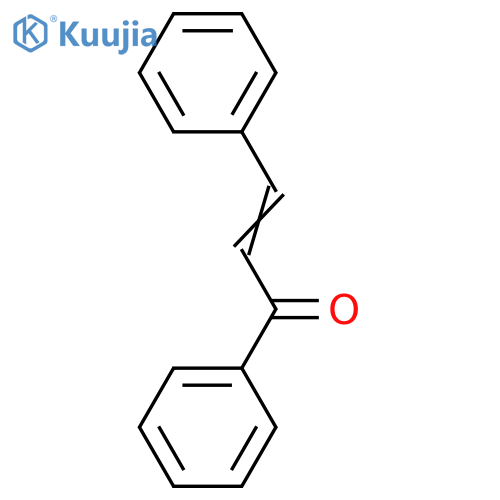

Chalcone structure

상품 이름:Chalcone

Chalcone 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Propen-1-one,1,3-diphenyl-

- Chalcone

- Benzylideneacetophenone

- CHALCONE(P) PrintBack

- CHALCONE(RG)

- CHALCONE(RG) PrintBack

- BENZALACETOPHENONE

- CHALKONE

- Cinnamophenone

- styrylphenylketone

- 2-Benzalacetophenone

- 2-Benzylideneacetophenone

- 1,3-Diphenyl-2-propen-1-one

- Phenyl Styryl Ketone

- Benzylidenecetophenone

- NSC 26612

- NSC 4523

- Phenyl 2-phenylethenyl ketone

- Phenyl 2-phenylvinyl ketone

- alpha-Benzylideneacetophenone

- beta-Benzoylstyrene

- beta-Phenylacrylophenone

- omega-Benzylideneacetophenone

- Styryl phenyl ketone

- trans-Chalcone

- (E)-Chalcone

- 1,3-Diphenylpropenone

- 3-Phenylacrylophenone

- 1-Benzoyl-2-phenylethene

- (2E)-1,3-diphenylprop-2-en-1-one

- trans-Benzalacetophenone

- Phenyl trans-styryl ketone

- 2-Propen-1-one, 1,3-diphenyl-

- 1-Benzoyl-1-phenylethene

- 1-Phenyl-2

- 1,3-Diphenyl-2-propenone

- 1,3-Diphenyl-2-propen-1-one (ACI)

- Chalcone (8CI)

- 1,3-Diphenyl-1-propen-3-one

- 1,3-Diphenyl-3-oxo-1-propene

- 1,3-Diphenylpropen-3-one

- 1-Benzoyl-2-phenylethylene

- 1-Phenyl-2-benzoylethylene

- BAP

- MeSH ID: D002599

- α-Benzylideneacetophenone

- β-Benzoylstyrene

- β-Phenylacrylophenone

- ω-Benzylideneacetophenone

- Cinnamoylbenzene

- SY059041

- 1,3-diphenyl-propenone

- 1,3-di-phenyl-prop-2-en-1-one

- FT-0623579

- HMS3371J11

- FT-0622849

- DTXSID8022531

- CHEMBL4777263

- NCI60_001320

- SY233773

- 94-41-7

- 614-47-1

- BIDD:ER0232

- (E)-1,3-diphenyl-prop-2-en-1-one

- PHENYL (E)-STYRYL KETONE

- chalcone (ACD/Name 4.0)

- Chalcone methoxyamine

- NSC-4523

- HY-121054

- 1,3-Diphenyl-2-propenone, >=98.0% (GC)

- benzylidenacetophenone

- CHALCONE [MI]

- 3-phenyl-Acrylophenone

- bmse000704

- b-Benzoylstyrene

- BBL010497

- AKOS025310645

- CHEBI:27618

- CCRIS 2213

- SCHEMBL27580

- CHALCONE (E)-FORM [MI]

- (E)-1,3-DIPHENYL-PROPENONE

- HMS2235P17

- STR06550

- SR-01000000156-2

- AI3-00946

- cid_637760

- NSC-26612

- a-Benzylideneacetophenone

- 1, 3-Diphenyl-1-propen-3-one

- BDBM29143

- CS-0079373

- DTXSID20873536

- NSC4523

- BCP14123

- NSC 167107

- 2-Propen-1-one,3-diphenyl-, (E)-

- CCRIS 3778

- (2E)-1,3-Diphenyl-2-propen-1-one

- (E)-1,3-Diphenyl-2-propen-1-one

- AKOS001041518

- EINECS 202-330-2

- EN300-16057

- CHEMBL7976

- 5S5A2Q39HX

- trans-Benzylideneacetophenone

- Chalcone, 13

- Acrylophenone, 3-phenyl-

- Chalcone 1

- Z46028346

- NCGC00018232-03

- ALBB-037311

- .omega.-Benzylideneacetophenone

- AC-16892

- MLS000069600

- C01484

- .beta.-Phenylacrylophenone

- (E)-3-phenyl-1-phenylprop-2-en-1-one

- AE-641/00372002

- 1,3-diphenylprop-2-en-1-one

- DTXCID80809654

- Chalkon

- D70211

- .beta.-Benzoylstyrene

- MFCD00003082

- STK257430

- Benzylidene acetophenone

- trans-Chalcone, 97%

- NSC167107

- Phenyl (E)-2-phenylethenyl ketone

- (E)-Benzylideneacetophenone

- CHEBI:48965

- phenylstyryl ketone

- phenyl (E)--2-phenylethenyl ketone

- 2-Propen-1-one, 1,3-diphenyl-, (E)-

- 2-Propen-1-one, 1,3-diphenyl-, (2E)-

- NSC-167107

- NSC26612

- CHALCONE (E)-FORM

- .alpha.-Benzylideneacetophenone

- 5173133B-0B1C-46FB-8DFF-976669EE9D5B

- UNII-5S5A2Q39HX

- EINECS 210-383-8

- DA-59804

- substituted chalcone, 5j

- SMR000059029

- TRANS-CHALCONE-D12, 98 ATOM % D

- J-200119

- (E)-1,3-diphenylprop-2-en-1-one

- 1,3 Diphenyl 2 Propen 1 One

- NS00015146

- CHALCONE, (E)-

- WLN: RV1U1R

- DA-48743

- Opera_ID_1389

- AC7897

- Chalcedony8108

- s5845

- SR-01000000156

- Q899416

-

- MDL: MFCD00003082

- 인치: 1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H

- InChIKey: DQFBYFPFKXHELB-UHFFFAOYSA-N

- 미소: O=C(C1C=CC=CC=1)C=CC1C=CC=CC=1

계산된 속성

- 정밀분자량: 208.08900

- 동위원소 질량: 208.088815002 g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 16

- 회전 가능한 화학 키 수량: 3

- 복잡도: 242

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 3.1

- 표면전하: 0

- 분자량: 208.25

- 토폴로지 분자 극성 표면적: 17.1

실험적 성질

- 색과 성상: 연황색 마름모꼴이나 각기둥 모양의 결정체.

- 밀도: 1.097±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: 55.0 to 59.0 deg-C

- 비등점: 208 °C25 mm Hg(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: 1.6152 (589.3 nm 20 ºC)

- 용해도: 거의 녹지 않음(0.037g/l)(25ºC),

- PSA: 17.07000

- LogP: 3.58270

- 용해성: 에틸에테르, 트리클로로메탄, 이황화탄소와 벤젠에 쉽게 용해되고 알코올에 약간 용해되며 랭석유에테르에 용해되기 어렵다.

- 머크: 2037

Chalcone 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302-H319-H335

- 경고성 성명: P261-P305 + P351 + P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22-36/37

- 보안 지침: S22; S36/37/39; S45

- RTECS 번호:FL6900000

-

위험물 표지:

- 위험 용어:R22; R36/37

Chalcone 세관 데이터

- 세관 번호:2914399090

- 세관 데이터:

?? ?? ??:

2914399090개요:

2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

Chalcone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-121054-250mg |

Chalcone |

94-41-7 | ≥99.0% | 250mg |

¥900 | 2023-08-31 | |

| Enamine | EN300-16057-2.5g |

1,3-diphenylprop-2-en-1-one |

94-41-7 | 95% | 2.5g |

$85.0 | 2023-02-09 | |

| Enamine | EN300-16057-10.0g |

1,3-diphenylprop-2-en-1-one |

94-41-7 | 95% | 10.0g |

$281.0 | 2023-02-09 | |

| eNovation Chemicals LLC | D387937-500g |

trans-Chalcone |

94-41-7 | 97% | 500g |

$280 | 2024-05-24 | |

| TRC | C291855-50g |

Chalcone |

94-41-7 | 50g |

$ 100.00 | 2022-04-28 | ||

| ChemScence | CS-0079373-250mg |

Chalcone |

94-41-7 | ≥99.0% | 250mg |

$90.0 | 2022-04-26 | |

| TRC | C291855-100g |

Chalcone |

94-41-7 | 100g |

$ 190.00 | 2022-04-28 | ||

| TRC | C291855-250000mg |

Chalcone |

94-41-7 | 250g |

$ 460.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0071-500g |

Chalcone |

94-41-7 | 98.0%(GC) | 500g |

¥1990.0 | 2022-06-10 | |

| Enamine | EN300-16057-1.0g |

1,3-diphenylprop-2-en-1-one |

94-41-7 | 95% | 1.0g |

$42.0 | 2023-02-09 |

Chalcone 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Lithium hydroxide Catalysts: Cuprate(2-), [μ-[α-cyclodextrinato(4-)-κO2A,κO3F:κO2D,κO3C]]di-μ-hydroxydi- Solvents: Toluene ; 1 h

참조

합성회로 2

반응 조건

1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 3 min, rt

1.2 Reagents: 1,2-Bis(1,1-dimethylethyl)-3-diaziridinone ; 0.2 h, rt

1.2 Reagents: 1,2-Bis(1,1-dimethylethyl)-3-diaziridinone ; 0.2 h, rt

참조

- Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone, Organic Letters, 2013, 15(5), 992-995

합성회로 3

합성회로 4

합성회로 5

합성회로 6

합성회로 7

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: Boron trichloride Solvents: Dichloromethane ; 2 h, 0 °C

참조

- Toxicity assessments of chalcone and some synthetic chalcone analogues in a zebrafish model, Molecules, 2014, 19(1), 641-650

합성회로 10

합성회로 11

반응 조건

1.1 Catalysts: Silica , Aminopropyltrimethoxysilane Solvents: Toluene ; 18 h, reflux

1.2 Reagents: Sodium cyanoborohydride Catalysts: Tempone Solvents: Methanol ; 3 d, rt

1.3 Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Acetone ; 3 h, rt

1.4 Reagents: Oxygen Catalysts: tert-Butyl nitrite Solvents: Acetic acid ; 17 h, 1 atm, 60 °C

1.2 Reagents: Sodium cyanoborohydride Catalysts: Tempone Solvents: Methanol ; 3 d, rt

1.3 Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Acetone ; 3 h, rt

1.4 Reagents: Oxygen Catalysts: tert-Butyl nitrite Solvents: Acetic acid ; 17 h, 1 atm, 60 °C

참조

- SBA-15-functionalized TEMPO confined ionic liquid: an efficient catalyst system for transition-metal-free aerobic oxidation of alcohols with improved selectivity, Organic & Biomolecular Chemistry, 2011, 9(11), 4194-4198

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: 1957178-41-4 Solvents: Acetonitrile , Toluene ; 90 min, 125 °C

참조

- Bifunctional Ru(II) complex catalysed carbon-carbon bond formation: an eco-friendly hydrogen borrowing strategy, Organic & Biomolecular Chemistry, 2016, 14(46), 10988-10997

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Oxygen Catalysts: Palladium (CeO2-supported gold nanoparticle) , Gold Solvents: Dimethylacetamide ; 24 h, 1 atm, 120 °C

참조

- CeO2-Supported Pd(II)-on-Au Nanoparticle Catalyst for Aerobic Selective α,β-Desaturation of Carbonyl Compounds Applicable to Cyclohexanones, ACS Catalysis, 2020, 10(9), 5057-5063

합성회로 16

반응 조건

1.1 Catalysts: Titania ; 1 min, heated

참조

- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst, Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

합성회로 17

합성회로 18

Chalcone Raw materials

- 3-Phenylpropiophenone

- 2-Propen-1-one, 1-[2-(1-methylethoxy)phenyl]-3-phenyl-

- Acetophenone

- Benzenemethanol, a-(2-phenylethenyl)-

- Benzaldehyde

Chalcone Preparation Products

Chalcone 관련 문헌

-

Benyapa Kaewmee,Vatcharin Rukachaisirikul,Juthanat Kaeobamrung Org. Biomol. Chem. 2017 15 7387

-

Jamshaid Ashraf,Ehsan Ullah Mughal,Reem I. Alsantali,Amina Sadiq,Rabab. S. Jassas,Nafeesa Naeem,Zaman Ashraf,Yasir Nazir,Muhammad Naveed Zafar,Amara Mumtaz,Masoud Mirzaei,Satar Saberi,Saleh A. Ahmed RSC Adv. 2021 11 35077

-

Jinhai Shen,Guolin Cheng,Xiuling Cui Chem. Commun. 2013 49 10641

-

Navneet K. Chehal,Peter H. M. Budzelaar,Philip G. Hultin Org. Biomol. Chem. 2018 16 1134

-

5. Carbon–carbon bond formation in acid deep eutectic solvent: chalcones synthesis via Claisen–Schmidt reactionMatteo Tiecco,Raimondo Germani,Fabio Cardellini RSC Adv. 2016 6 43740

94-41-7 (Chalcone) 관련 제품

- 614-47-1(trans-Chalcone)

- 495-45-4(1,3-Diphenyl-2-buten-1-one)

- 614-57-3(1,5-Diphenyl-penta-2,4-dien-1-one)

- 1384681-74-6(Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate)

- 300815-12-7(10-ethyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one)

- 2229049-57-2({1-(2-methoxypyridin-4-yl)methylcyclopropyl}methanamine)

- 1806729-45-2(4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-methanol)

- 13360-80-0(Phosphinodithioic acid, P,P-bis(2-methylpropyl)-)

- 1620567-98-7(Zinc, bromo[2-oxo-2-(phenylmethoxy)ethyl]-)

- 1292916-49-4((S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94-41-7)Chalcone

순결:99%

재다:1kg

가격 ($):268.0